molecular formula C18H24N2O4 B13951673 5-(4-Ethoxyphenyl)-1,3,5-triethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 55133-83-0

5-(4-Ethoxyphenyl)-1,3,5-triethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B13951673
CAS No.: 55133-83-0
M. Wt: 332.4 g/mol
InChI Key: JKLUNSLUEDTTJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethoxyphenyl)-1,3,5-triethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-1,3,5-triethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrimidine ring. The ethoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-ethoxyphenylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-1,3,5-triethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Ethoxyphenyl)-1,3,5-triethyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-1,3,5-triethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethoxyphenyl)-1,3,5-triethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other pyrimidine derivatives, it has shown promising results in neuroprotection and anti-inflammatory studies .

Properties

CAS No.

55133-83-0

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-1,3,5-triethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H24N2O4/c1-5-18(13-9-11-14(12-10-13)24-8-4)15(21)19(6-2)17(23)20(7-3)16(18)22/h9-12H,5-8H2,1-4H3

InChI Key

JKLUNSLUEDTTJY-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)N(C(=O)N(C1=O)CC)CC)C2=CC=C(C=C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.